molecular formula C12H16BrNO B1525167 3-(4-Bromo-2-propylphenoxy)azetidine CAS No. 1220027-80-4

3-(4-Bromo-2-propylphenoxy)azetidine

Cat. No. B1525167
M. Wt: 270.17 g/mol
InChI Key: CQHOHLMPLDHATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 3-(4-Bromo-2-propylphenoxy)azetidine is characterized by a four-membered nitrogen-containing heterocycle . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines, which provides a highly attractive entry to bond functionalization .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

3-(4-Bromo-2-propylphenoxy)azetidine has a molecular formula of C12H16BrNO and a molecular weight of 270.17 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Stereoselective Synthesis and Ring Transformation

One study explored the reactivity of 2-(2-mesyloxyethyl)azetidines, leading to the stereoselective preparation of various new azaheterocycles. This approach offers a convenient alternative for preparing disubstituted piperidines, highlighting the compound's utility as a template in medicinal chemistry (Mollet et al., 2011).

Catalyzed Friedel-Crafts Reaction

Another research demonstrated the preparation of 3,3-Diarylazetidines through a calcium(II)-catalyzed Friedel-Crafts alkylation, showcasing the compound's versatility in drug-like compound derivatization (Denis et al., 2018).

Highly Energetic Building Block Development

3-(Bromoethynyl)azetidine has been identified as a highly energetic building block for the production of an API, with detailed safety and energetic property studies conducted to ensure safe handling (Kohler et al., 2018).

Functionalized Azetidines Synthesis

Research into the synthesis of functionalized azetidines using 3-bromo-3-ethylazetidines as precursors demonstrates the compound's potential in creating novel azetidine-based structures and spirocyclic building blocks (Stankovic et al., 2013).

Antitumor Agents Development

A study on the synthesis and biochemical evaluation of 3-Phenoxy-1,4-diarylazetidin-2-ones targeted tubulin, identifying potent antiproliferative compounds. This indicates the role of azetidine derivatives in developing new anticancer therapies (Greene et al., 2016).

Future Directions

Azetidines have attracted major attention in organic synthesis . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .

properties

IUPAC Name

3-(4-bromo-2-propylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-2-3-9-6-10(13)4-5-12(9)15-11-7-14-8-11/h4-6,11,14H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHOHLMPLDHATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)Br)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-2-propylphenoxy)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromo-2-propylphenoxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(4-Bromo-2-propylphenoxy)azetidine
Reactant of Route 3
Reactant of Route 3
3-(4-Bromo-2-propylphenoxy)azetidine
Reactant of Route 4
Reactant of Route 4
3-(4-Bromo-2-propylphenoxy)azetidine
Reactant of Route 5
Reactant of Route 5
3-(4-Bromo-2-propylphenoxy)azetidine
Reactant of Route 6
Reactant of Route 6
3-(4-Bromo-2-propylphenoxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.